
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is a complex organic compound characterized by its unique structure featuring multiple methyl groups and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine typically involves multi-step organic reactions. One common method includes the reaction of primary amines with alkyl halides under controlled conditions to introduce the desired methyl groups and nitrogen atoms. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Analyse Des Réactions Chimiques
Types of Reactions
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol
- 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
| 75562-96-8 | |
Formule moléculaire |
C15H38N6 |
Poids moléculaire |
302.50 g/mol |
Nom IUPAC |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-N,2,3-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C15H38N6/c1-14(2,17)15(3,4)21(5)13-12-20-11-10-19-9-8-18-7-6-16/h18-20H,6-13,16-17H2,1-5H3 |
Clé InChI |
VJECTFUYFRJLTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)N(C)CCNCCNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



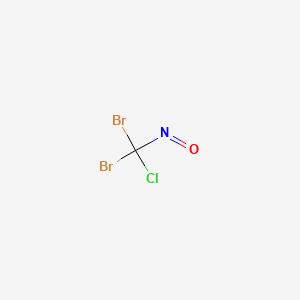
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
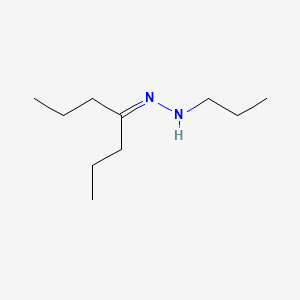

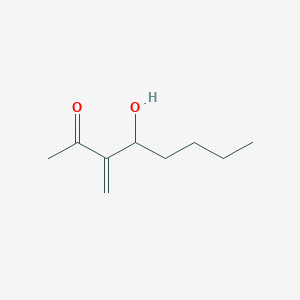


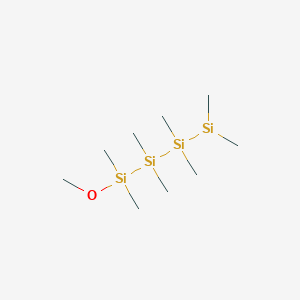
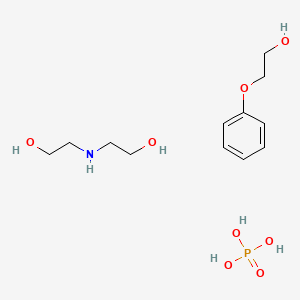
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

